Structural Differentiation: Benzo[b]thiophen-2-yl-2-hydroxypropyl vs. Benzo[b]thiophen-3-yl-2-hydroxyethyl Scaffolds
CAS 2034604-81-2 bears the benzo[b]thiophen-2-yl substitution pattern with a 2-hydroxypropyl (branched C3) linker, distinguishing it from its closest positional isomer N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide (CAS 2097920-01-7), which employs a 2-hydroxyethyl (linear C2) linker and benzo[b]thiophen-3-yl connectivity. The thiophene-2-yl vs. thiophene-3-yl substitution alters the dihedral angle between the benzothiophene plane and the oxalamide backbone, affecting π-stacking interactions within CYP active sites [1]. The additional methyl group in the hydroxypropyl linker of 2034604-81-2 introduces a chiral center and increases steric bulk (MW: 386.44 vs. 372.41), potentially altering metabolic oxidation rates.
| Evidence Dimension | Molecular weight and linker architecture |
|---|---|
| Target Compound Data | MW = 386.44 g/mol; benzo[b]thiophen-2-yl; 2-hydroxypropyl (branched C3 with chiral center) |
| Comparator Or Baseline | CAS 2097920-01-7: MW = 372.41 g/mol; benzo[b]thiophen-3-yl; 2-hydroxyethyl (linear C2, achiral) |
| Quantified Difference | ΔMW = +14.03 g/mol; substitution pattern 2-yl vs. 3-yl; linker C3 (branched, chiral) vs. C2 (linear, achiral) |
| Conditions | Structural comparison based on InChI and SMILES records from chemical databases (chemsrc); no in vitro bioactivity data publicly available for either compound. |
Why This Matters
The benzo[b]thiophen-2-yl isomer and branched hydroxypropyl linker are expected to produce distinct CYP4F11 docking poses and metabolic activation rates compared to the 3-yl/linear analog, directly impacting the generation of the active SCD-inhibitory species—a critical parameter for researchers designing tumor-selective pro-drugs.
- [1] Theodoropoulos, P.C., Gonzales, S.S., Nijhawan, D. et al. Discovery of tumor-specific irreversible inhibitors of stearoyl CoA desaturase. Nat. Chem. Biol. 12, 218–225 (2016). (Class-level evidence: CYP4F11-mediated oxalamide bioactivation depends on substrate docking geometry.) View Source
